Home > Products > Screening Compounds P44024 > 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine
1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine -

1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine

Catalog Number: EVT-4384321
CAS Number:
Molecular Formula: C17H17FN4O
Molecular Weight: 312.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and shows preclinical antipsychotic-like and procognitive activities. ADX47273 increases extracellular signal-regulated kinase and cAMP-responsive element-binding protein phosphorylation in the hippocampus and prefrontal cortex. In animal models, ADX47273 reduces conditioned avoidance responding and apomorphine-induced climbing in rats, blocks phencyclidine, apomorphine, and amphetamine-induced locomotor activities in mice, decreases extracellular levels of dopamine in the nucleus accumbens, increases novel object recognition, and reduces impulsivity.

    Relevance: ADX47273 shares the core 1,2,4-oxadiazole structure with 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine. Both compounds have a substituted phenyl ring at the 3-position of the oxadiazole ring, although the substitution pattern differs (4-fluoro in ADX47273 vs. 3-fluoro in the target compound). The 5-position in both compounds is linked to a cyclic system, a piperidine ring in ADX47273 and a methanamine moiety in the target compound.

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

    Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. It binds to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site and exhibits anxiolytic-like activity in rodent models of anxiety. Unlike some other mGlu5 modulators, VU0285683 does not potentiate phencyclidine-induced hyperlocomotor activity.

    Relevance: Similar to 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine, VU0285683 features a 1,2,4-oxadiazole core structure. The 3-position of the oxadiazole ring in VU0285683 is substituted with a pyridine-2-yl group, while the target compound has a 3-fluorobenzyl group at this position. At the 5-position, VU0285683 is linked to a 3-fluorobenzonitrile moiety, which differs from the methanamine substituent in 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine.

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

    Compound Description: VU0092273 is a positive allosteric modulator (PAM) of the mGlu5 receptor. This compound binds to the MPEP site on the receptor. VU0092273 was chemically optimized to develop an orally active analog, VU0360172.

N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)

    Compound Description: VU0360172 is an orally active, selective mGlu5 PAM developed through chemical optimization of VU0092273. It demonstrates efficacy in reversing amphetamine-induced hyperlocomotion, an animal model predictive of antipsychotic activity.

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4 amine (CYM-53093, BTRX-335140)

    Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. This compound exhibits favorable in vitro ADMET and in vivo pharmacokinetic profiles, with a medication-like duration of action. CYM-53093 effectively antagonizes KOR agonist-induced prolactin secretion and tail-flick analgesia in mice. It is currently in phase 1 clinical trials for neuropsychiatric disorders.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

    Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly. It directly interacts with the HIV-1 matrix (MA) protein, specifically binding to its phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket. Compound 7 competes with PI(4,5)P2 for MA binding and reduces viral production. It also demonstrates broadly neutralizing anti-HIV activity against group M isolates.

    Relevance: Compound 7 shares the 1,2,4-oxadiazole core structure with 1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine. Both compounds have a substituted phenyl ring at the 3-position of the oxadiazole ring, with Compound 7 having a 4-fluorophenyl substituent compared to the 3-fluorobenzyl substituent in the target compound. The 5-position in both compounds is linked to a nitrogen-containing heterocycle, a piperazine in compound 7 and a methanamine in the target compound. This structural similarity suggests potential for exploring modifications at these positions to optimize the properties of the compounds.

Properties

Product Name

1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine

IUPAC Name

N-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-pyridin-3-ylmethanamine

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

InChI

InChI=1S/C17H17FN4O/c1-22(11-14-5-3-7-19-10-14)12-17-20-16(21-23-17)9-13-4-2-6-15(18)8-13/h2-8,10H,9,11-12H2,1H3

InChI Key

PFPSGSCSGPUKQX-UHFFFAOYSA-N

SMILES

CN(CC1=CN=CC=C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F

Canonical SMILES

CN(CC1=CN=CC=C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.